
DG-041
Descripción general
Descripción
DG-041 es un compuesto químico conocido por su función como antagonista del subtipo de receptor de prostaglandina E2 EP3. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en la inhibición de la agregación plaquetaria, que es un factor crucial en la prevención de la trombosis arterial .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de DG-041 implica múltiples pasos, comenzando con la preparación de la estructura central del indol. El proceso típicamente incluye:
Formación del Núcleo Indol: El núcleo indol se sintetiza a través de una síntesis de indol de Fischer, donde una fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.
Funcionalización: El núcleo indol se funcionaliza luego con varios sustituyentes, incluidos flúor, cloro y grupos sulfonilo. Este paso a menudo implica reacciones de halogenación y sulfonilación.
Reacciones de Acoplamiento: El paso final implica acoplar el indol funcionalizado con un grupo tienil-sulfonilo a través de un enlace propenamida.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para una transferencia eficiente de calor y masa, así como sistemas automatizados para un control preciso de las condiciones de reacción. La purificación de this compound se logra mediante técnicas de cristalización y cromatografía para garantizar una alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
DG-041 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados, que pueden tener diferentes actividades biológicas.
Reducción: La reducción de this compound puede llevar a la formación de análogos reducidos, que también pueden exhibir propiedades únicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se emplean reactivos de halogenación como N-bromosuccinimida y N-clorosuccinimida.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con distintas propiedades químicas y biológicas .
Aplicaciones Científicas De Investigación
Cardiovascular Disease
DG-041 has shown efficacy as an anti-platelet agent in clinical studies. It was found to reduce markers of inflammation such as C-reactive protein (CRP) and monocyte chemotactic protein 1 (MCP1) in a dose-dependent manner during Phase IIa clinical trials. These results indicate its potential for preventing arterial thrombosis at plaque sites without increasing bleeding risk .
Table 1: Clinical Findings on this compound's Efficacy
Study Type | Outcome Measures | Results |
---|---|---|
Phase IIa Clinical Trial | CRP and MCP1 levels | Significant reduction in a dose-dependent manner |
Human Trials | Platelet aggregation | Reduced aggregation without altering bleeding time |
Metabolic Disorders
Research involving animal models has demonstrated that this compound can influence metabolic parameters. In studies with diet-induced obesity models, this compound administration resulted in decreased skeletal muscle triglyceride content, although it did not significantly impact body weight or glycemic control . This suggests a potential role for this compound in managing metabolic syndromes, particularly through modulation of lipid metabolism.
Table 2: Effects of this compound on Metabolic Parameters
Parameter | Measurement Method | Result |
---|---|---|
Skeletal Muscle Triglycerides | Lipid analysis post-treatment | Decreased levels observed |
Body Weight | Weekly monitoring | No significant change |
Glycemic Control | HOMA-IR assessment | No significant effect |
Safety Profile
This compound has been evaluated for its safety profile in both animal models and human studies. Notably, while it effectively inhibits platelet aggregation, it does not significantly prolong bleeding times, indicating a favorable safety profile for potential therapeutic use .
Table 3: Safety Assessments of this compound
Assessment Type | Result |
---|---|
Bleeding Time (Human Trials) | No significant change observed |
Thrombosis Models (Mice) | Reduced thrombosis without affecting hemostasis |
Mecanismo De Acción
DG-041 ejerce sus efectos antagonizando selectivamente el subtipo de receptor de prostaglandina E2 EP3. Este receptor participa en la regulación de la agregación plaquetaria y el tono vascular. Al bloquear el receptor EP3, this compound inhibe los efectos pro-agregantes de la prostaglandina E2, lo que reduce el riesgo de formación de trombos sin aumentar significativamente el tiempo de sangrado . Los objetivos moleculares incluyen el receptor EP3 y las vías de señalización asociadas que median la activación y agregación plaquetaria .
Comparación Con Compuestos Similares
Compuestos Similares
Grapiprant: Un antagonista selectivo del receptor EP4.
Asapiprant: Un antagonista potente y selectivo del receptor DP1.
Seratrodast: Un antagonista del receptor de tromboxano A2 utilizado en el tratamiento del asma.
Singularidad de DG-041
This compound es único en su alta selectividad y afinidad por el receptor EP3, lo que lo distingue de otros antagonistas de los receptores de prostaglandinas. Su capacidad para inhibir la agregación plaquetaria sin aumentar significativamente el tiempo de sangrado lo convierte en un candidato prometedor para el tratamiento de trastornos trombóticos .
Actividad Biológica
DG-041 is a selective antagonist for the prostaglandin E2 (PGE2) EP3 receptor, which has been studied for its potential therapeutic applications in metabolic disorders and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
This compound specifically targets the EP3 receptor, a G protein-coupled receptor involved in various physiological processes, including inflammation, platelet aggregation, and metabolic regulation. By blocking this receptor, this compound alters the signaling pathways associated with PGE2, which can lead to significant changes in metabolic and cardiovascular functions.
Pharmacokinetics
In vivo studies have demonstrated that this compound exhibits a high affinity for the mouse EP3 receptor. The pharmacokinetic profile shows that when administered subcutaneously at a dose of 20 mg/kg, this compound achieves a maximum plasma concentration of approximately 1385 nM within one hour and has a half-life of about 1.23 hours . This rapid clearance suggests that continuous administration may be necessary for sustained therapeutic effects.
Route of Administration | Dose (mg/kg) | Max Plasma Concentration (nM) | Time to Max Concentration (h) | Half-Life (h) |
---|---|---|---|---|
Oral | 30 | 721 | 0.5 | 1.23 |
Subcutaneous | 20 | 1385 | 1 | - |
Intravenous | 2 | 1246 | - | - |
Metabolic Impact
Research indicates that short-term administration of this compound can decrease skeletal muscle triglyceride content while showing an increase in hepatic triglycerides . However, it had minimal effects on overall body composition and glycemic control in diabetic models.
Cardiovascular Effects
This compound has been shown to reduce thrombosis in murine models without significantly affecting bleeding time . In particular, it inhibits platelet aggregation induced by PGE2, demonstrating its potential as a therapeutic agent for preventing arterial thrombosis. In a study involving healthy patients, this compound was found to reduce platelet aggregation significantly without altering cutaneous bleeding times at doses up to eight times higher than those required for effective inhibition of PGE2's effects on platelets .
Inflammatory Response
This compound also appears to modulate inflammatory responses. It has been reported to decrease levels of inflammatory markers such as C-reactive protein (CRP) and monocyte chemotactic protein 1 (MCP1) in preclinical studies . This suggests that this compound may have broader implications in conditions characterized by chronic inflammation.
Case Studies
Several key studies have highlighted the efficacy of this compound:
- Thrombosis Reduction Study : In murine models, this compound significantly inhibited thrombosis triggered by local delivery of arachidonic acid or ferric chloride without affecting normal hemostasis .
- Metabolic Syndrome Study : A study on male mice indicated that while this compound effectively blocked the EP3 receptor, it did not significantly alter the diabetic phenotype despite reducing skeletal muscle triglycerides .
- Inflammation and Platelet Aggregation : Clinical evaluations showed that this compound could reduce platelet aggregation in human subjects while maintaining safety profiles concerning bleeding risks .
Propiedades
IUPAC Name |
3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBTVZNKWXWKNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722748 | |
Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861238-35-9 | |
Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.